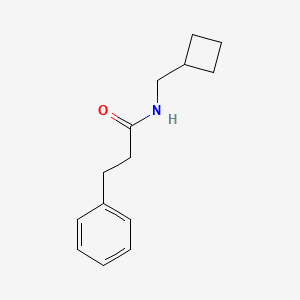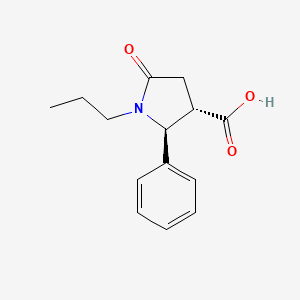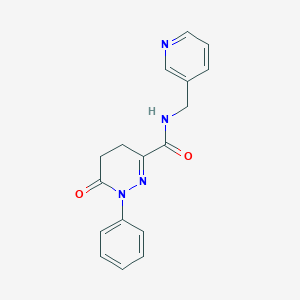![molecular formula C16H28N2O3 B7646060 N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ODAM and has been synthesized using different methods. In
Wirkmechanismus
ODAM works by binding to the GABA-A receptor, which is a ligand-gated ion channel. This binding results in the modulation of the receptor's activity, leading to the regulation of anxiety and other neurological disorders. ODAM also inhibits the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
ODAM has been shown to have both biochemical and physiological effects. It modulates the activity of GABA-A receptors, leading to the regulation of anxiety and other neurological disorders. ODAM also inhibits the growth of cancer cells by inducing apoptosis. Additionally, ODAM has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ODAM in lab experiments is its high potency. ODAM has been shown to have a high affinity for the GABA-A receptor, making it an effective modulator of its activity. However, one of the limitations of using ODAM in lab experiments is its potential toxicity. Studies have shown that ODAM can have toxic effects on certain cell types, making it important to use caution when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of ODAM. One direction is the development of more potent and selective compounds that can modulate the activity of GABA-A receptors. Another direction is the study of ODAM's potential use in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, the potential use of ODAM in combination with other drugs for cancer therapy is an area of future research.
Synthesemethoden
ODAM can be synthesized using different methods, including the reaction of azocane-1-carboxylic acid with 8-bromo-1,4-dioxaspiro[4.5]decan-2-ol in the presence of a coupling agent. Another method involves the reaction of azocane-1-carboxylic acid with 8-hydroxy-1,4-dioxaspiro[4.5]decan-2-one in the presence of a coupling agent. These methods have been optimized to obtain high yields of ODAM.
Wissenschaftliche Forschungsanwendungen
ODAM has been studied for its potential use in various scientific fields. One of the most significant applications of ODAM is in the field of neuroscience. Studies have shown that ODAM can modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and other neurological disorders. ODAM has also been studied for its potential use in cancer therapy. Studies have shown that ODAM can inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(18-10-4-2-1-3-5-11-18)17-14-6-8-16(9-7-14)20-12-13-21-16/h14H,1-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCENDFYXDLNLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)NC2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[4-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645978.png)

![N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7646001.png)
![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2R)-oxolan-2-yl]propanamide](/img/structure/B7646035.png)
![N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7646046.png)

![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)

![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)

![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)